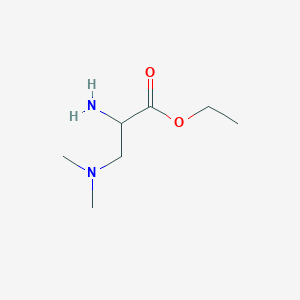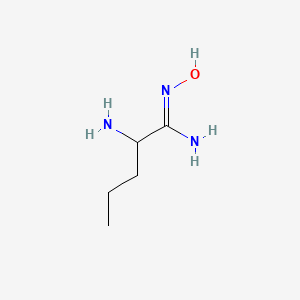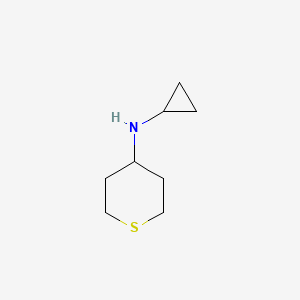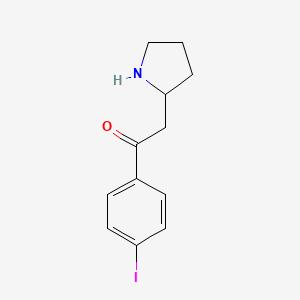![molecular formula C9H9FO2 B15274600 [3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
[3-(3-Fluorophenyl)oxiran-2-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluorophenyl)oxiran-2-YL]methanol: is an organic compound with the molecular formula C₉H₉FO₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a fluorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)oxiran-2-YL]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-(3-Fluorophenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) , under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Fluorophenyl)oxiran-2-YL]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using agents like or .
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Reagents such as or are commonly used.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving epoxides and fluorinated compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays to study enzyme interactions with epoxide-containing substrates.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)oxiran-2-YL]methanol involves its interaction with biological molecules through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- [3-(4-Fluorophenyl)oxiran-2-YL]methanol
- [3-(3-Chlorophenyl)oxiran-2-YL]methanol
- [3-(3-Bromophenyl)oxiran-2-YL]methanol
Comparison:
- [3-(3-Fluorophenyl)oxiran-2-YL]methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs.
- The fluorinated compound often exhibits higher stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[3-(3-fluorophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCNZBHIWYKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(O2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
amine](/img/structure/B15274584.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)

![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)

